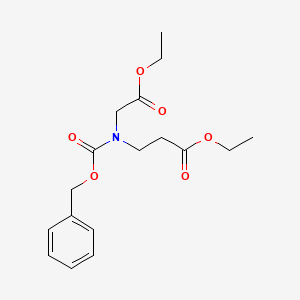![molecular formula C10H12ClN3O B1395806 [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride CAS No. 932742-87-5](/img/structure/B1395806.png)
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride
Übersicht
Beschreibung
“[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride” is a chemical compound with the CAS Number: 932742-87-5 . It has a molecular weight of 225.68 and its IUPAC name is (4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 225.68 .Wissenschaftliche Forschungsanwendungen
Reactions with Benzyl Alcohol and Benzylamine
- Study Findings : When heated with benzyl alcohol, 3-aryl-5-methyl-1,2,4-oxadiazoles, closely related to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine hydrochloride, yield several products including aryl nitrile, benzyl acetate, and benzaldehyde. Benzylamine reacts similarly but more slowly, producing aryl nitrile and N-acetylbenzylamine (Brown, Clack, & Wilson, 1988).
Ring-Fission and C–C Bond Cleavage Reactions
- Study Findings : A study explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to compounds undergoing ring fission of the oxadiazole system. This reaction pathway offers insights into the potential chemical behavior of related oxadiazole compounds (Jäger et al., 2002).
Corrosion Inhibition Studies
- Study Findings : Oxadiazole derivatives have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These studies highlight the potential application of oxadiazole compounds in protecting metals from corrosion (Kalia et al., 2020); (Ammal et al., 2018).
Chemosensors Development
- Study Findings : Novel anion sensors incorporating oxadiazole groups have been developed, exhibiting significant spectroscopic and colorimetric changes in the presence of certain anions. This showcases the potential use of oxadiazole derivatives in sensor technology (Ma et al., 2013).
Antimicrobial Activity
- Study Findings : Oxadiazole derivatives have been tested for their antimicrobial activity against various bacteria, mold, and yeast, indicating potential applications in the field of antimicrobial agents (Tien et al., 2016).
Structural Characterization for Medicinal Chemistry
- Study Findings : The structures of oxadiazole derivatives have been determined, which are used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists, suggesting their use in medicinal chemistry (Meyer et al., 2003).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties , suggesting potential targets could be enzymes or receptors involved in infectious diseases.
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bonding due to the electronegativity of nitrogen and oxygen .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it’s plausible that this compound could interfere with the biochemical pathways of infectious agents.
Result of Action
Based on the known properties of 1,2,4-oxadiazoles , it’s possible that this compound could exhibit anti-infective effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride . .
Biochemische Analyse
Biochemical Properties
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby modulating the production of proteins involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve a noticeable effect. Toxicity studies have shown that high doses of the compound can cause significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may affect the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The compound may be actively transported into specific cellular compartments or tissues, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism .
Eigenschaften
IUPAC Name |
[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKFSPOSABNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932742-87-5 | |
| Record name | (4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)



![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)



![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)
![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)

![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)
